molecular formula C19H28N2O5 B3157569 Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate CAS No. 850349-62-1

Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate

Cat. No.: B3157569
CAS No.: 850349-62-1
M. Wt: 364.4 g/mol
InChI Key: DEMUYZZRRHRWHJ-UHFFFAOYSA-N
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Description

Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate is a versatile chemical compound with a unique molecular structure. It holds potential for applications in various fields, including drug development, polymer synthesis, and organic chemistry studies. This compound is known for its stability and reactivity, making it a valuable asset in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate typically involves multiple steps, starting with the preparation of the oxan-2-yl intermediate. This intermediate is then reacted with amino and carbamate groups under controlled conditions to form the final product. Common reagents used in these reactions include benzyl chloride, oxan-2-ylamine, and hexyl isocyanate. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Various nucleophiles and electrophiles; reactions are conducted in polar or non-polar solvents depending on the nature of the substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.

Comparison with Similar Compounds

Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate can be compared with other similar compounds, such as:

    Benzyl carbamate: A simpler structure with similar reactivity but fewer applications.

    Hexyl carbamate: Lacks the oxan-2-yl group, resulting in different chemical properties and uses.

    Oxan-2-yl carbamate: Contains the oxan-2-yl group but lacks the benzyl and hexyl components, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various research fields.

Properties

IUPAC Name

benzyl N-[6-(oxan-2-yloxyamino)-6-oxohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c22-17(21-26-18-12-6-8-14-24-18)11-5-2-7-13-20-19(23)25-15-16-9-3-1-4-10-16/h1,3-4,9-10,18H,2,5-8,11-15H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMUYZZRRHRWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)ONC(=O)CCCCCNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592331
Record name Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850349-62-1
Record name Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate
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Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate
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Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate
Reactant of Route 6
Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate

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